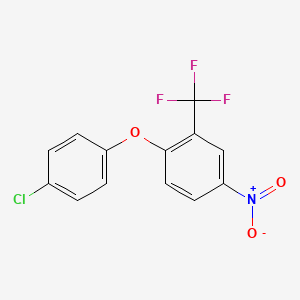

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound that features a trifluoromethyl group, a nitro group, and a chlorophenoxy group attached to a benzene ring.

Vorbereitungsmethoden

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group through radical intermediates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.

Wissenschaftliche Forschungsanwendungen

The compound 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene , with the chemical formula and CAS number 21802-08-4, has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different fields, including pharmaceuticals, agrochemicals, and materials science, supported by relevant data and case studies.

Chemical Properties and Structure

This compound features a trifluoromethyl group, a chlorophenoxy moiety, and a nitro group, contributing to its reactivity and potential applications. The molecular weight is approximately 317.648 g/mol.

Pharmaceutical Applications

This compound has been investigated for its potential use in drug development, particularly in designing anti-inflammatory and antimicrobial agents. The presence of the nitro group is significant for bioactivity, as it can participate in various chemical reactions that enhance therapeutic efficacy.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties against a range of pathogens. For instance, studies have shown that modifications to the nitro group can enhance activity against resistant strains of bacteria.

Agrochemical Applications

The compound is also explored in agrochemical formulations as a potential herbicide or pesticide. Its chlorophenoxy structure is reminiscent of well-known herbicides like 2,4-D, suggesting similar mechanisms of action.

Case Study: Herbicidal Efficacy

Field trials have indicated that formulations containing this compound demonstrate effective weed control in crops without significant phytotoxicity. This makes it a candidate for developing safer agricultural chemicals.

Materials Science

In materials science, this compound's unique properties allow for its incorporation into polymers and coatings that require enhanced chemical resistance and durability.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. These composites are suitable for applications in harsh environments.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitro group can participate in redox reactions, while the chlorophenoxy group can engage in various binding interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

1-(4-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene: Similar structure but different positioning of functional groups.

1-(4-Chlorophenoxy)-4-nitro-3-(trifluoromethyl)benzene: Another isomer with different functional group arrangement. These comparisons highlight the uniqueness of this compound in terms of its specific functional group positioning, which can influence its reactivity and applications.

Biologische Aktivität

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene, also known as C13H7ClF3NO3 , is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C13H7ClF3NO3

- Molecular Weight : 317.648 g/mol

- CAS Number : 21802-08-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of chlorophenoxy compounds have shown inhibitory effects on various cancer cell lines. The following table summarizes key findings:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Xia et al. (2022) | A549 | 49.85 | Induction of apoptosis |

| Fan et al. (2022) | NCI-H460 | 0.71 | Autophagy induction |

| Huang et al. (2022) | MCF-7 | 1.88 | CDK2 inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.

- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt the cell cycle at specific phases, particularly the S phase, which is essential for DNA synthesis.

- Inhibition of Kinases : The inhibition of cyclin-dependent kinases (CDKs) has been noted in studies involving related compounds, suggesting a potential pathway for therapeutic action against tumors.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

- Xia et al. (2022) reported significant apoptosis in A549 lung cancer cells with IC50 values indicating potent activity.

- Fan et al. (2022) highlighted a derivative's ability to induce autophagy without apoptosis in NCI-H460 cells, suggesting alternative therapeutic pathways.

- Huang et al. (2022) examined the anticancer potential against MCF-7 cells, noting substantial inhibition through CDK2 pathways.

Eigenschaften

IUPAC Name |

1-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-8-1-4-10(5-2-8)21-12-6-3-9(18(19)20)7-11(12)13(15,16)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZNELPPMYNXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.